molecular formula C17H21Br2NO5 B5995075 Ethyl 5-[2-(3-bromopyridin-1-ium-1-yl)acetyl]-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate;bromide

Ethyl 5-[2-(3-bromopyridin-1-ium-1-yl)acetyl]-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate;bromide

Cat. No.: B5995075
M. Wt: 479.2 g/mol
InChI Key: OKUNOWKEONKFBP-UHFFFAOYSA-M
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Description

Ethyl 5-[2-(3-bromopyridin-1-ium-1-yl)acetyl]-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate;bromide is a complex organic compound with a unique structure that includes a bromopyridinium moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-(3-bromopyridin-1-ium-1-yl)acetyl]-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate;bromide typically involves multiple steps. One common approach is to start with the bromination of pyridine to form 3-bromopyridine. This intermediate is then reacted with ethyl acetoacetate under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-(3-bromopyridin-1-ium-1-yl)acetyl]-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate;bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridinium ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridinium derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethyl 5-[2-(3-bromopyridin-1-ium-1-yl)acetyl]-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate;bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-[2-(3-bromopyridin-1-ium-1-yl)acetyl]-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate;bromide involves its interaction with specific molecular targets. The bromopyridinium moiety can bind to certain enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[2-(3-bromopyridin-1-ium-1-yl)acetyl]-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate;bromide is unique due to its combination of a bromopyridinium moiety with an oxolane ring. This structure provides distinct chemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

ethyl 5-[2-(3-bromopyridin-1-ium-1-yl)acetyl]-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrNO5.BrH/c1-4-17(14(21)23-5-2)11-16(3,24-15(17)22)13(20)10-19-8-6-7-12(18)9-19;/h6-9H,4-5,10-11H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUNOWKEONKFBP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(OC1=O)(C)C(=O)C[N+]2=CC=CC(=C2)Br)C(=O)OCC.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Br2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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